molecular formula C8H18ClN B103483 2-Propylpiperidine hydrochloride CAS No. 15991-59-0

2-Propylpiperidine hydrochloride

Cat. No.: B103483
CAS No.: 15991-59-0
M. Wt: 163.69 g/mol
InChI Key: JXBWZNQZRWZJIR-UHFFFAOYSA-N
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Description

2-Propylpiperidine hydrochloride is a chemical compound with the molecular formula C8H18ClN It is a derivative of piperidine, a six-membered heterocyclic amine

Mechanism of Action

Target of Action

2-Propylpiperidine hydrochloride, also known as Coniine hydrochloride, is a potent agonist of the nicotinic acetylcholine receptor (nAChR) with an EC50 value of 0.3 mM . The nAChR is a type of ionotropic receptor that is widely distributed in the nervous system and plays a crucial role in neurotransmission .

Mode of Action

The compound interacts with its target, the nAChR, by binding to the receptor and acting as an agonist . This binding triggers a conformational change in the receptor, leading to the opening of an ion channel and allowing the flow of ions across the cell membrane . This ion flow results in depolarization of the neuron, initiating a series of events that lead to the transmission of a nerve impulse .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway, specifically the nicotinic pathway . The compound’s action on the nAChR influences the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine . These neurotransmitters play key roles in various physiological processes, including muscle contraction, heart rate regulation, and cognitive functions .

Pharmacokinetics

This suggests that the compound can be absorbed efficiently from the gastrointestinal tract and can cross the blood-brain barrier to exert its effects on the central nervous system .

Result of Action

The binding of this compound to the nAChR results in a series of events leading to the depolarization of the neuron and the transmission of a nerve impulse . This can result in various physiological effects, depending on the specific location and type of neurons affected . Excessive or prolonged activation of the nachr by this compound can lead to a state of depolarization blockade, resulting in muscle weakness or paralysis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, factors such as temperature and the presence of other substances (e.g., food or other drugs) can also impact the pharmacokinetics and pharmacodynamics of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylpiperidine hydrochloride typically involves the hydrogenation of pyridine derivatives. One common method is the reduction of pyridine using hydrogen gas in the presence of a catalyst such as molybdenum disulfide . Another approach involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions. For instance, the reaction of alkyl dihalides with primary amines under microwave irradiation in an alkaline aqueous medium is a practical method . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Propylpiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are commonly employed.

Major Products Formed:

Scientific Research Applications

2-Propylpiperidine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Propylpiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-propylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBWZNQZRWZJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936194
Record name 2-Propylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15991-59-0
Record name 2-Propylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-propylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural information about (5S, 2S)-5-hydroxy-1-methyl-2-propylpiperidine hydrochloride can be gleaned from the research?

A1: The research paper focuses on the crystal structure determination of (5S, 2S)-5-hydroxy-1-methyl-2-propylpiperidine hydrochloride []. This implies that the researchers successfully grew crystals of this compound and used X-ray diffraction techniques to determine the three-dimensional arrangement of atoms within the molecule. This information is valuable for understanding the compound's physical and chemical properties and can be used in further studies exploring its potential applications.

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